molecular formula C12H18ClNO2 B4756328 N-(2,4-dimethoxybenzyl)cyclopropanamine hydrochloride

N-(2,4-dimethoxybenzyl)cyclopropanamine hydrochloride

Cat. No. B4756328
M. Wt: 243.73 g/mol
InChI Key: CEFWXGJVLOIEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxybenzyl)cyclopropanamine hydrochloride, also known as O-desmethyltramadol (ODT), is a synthetic opioid analgesic that is structurally related to tramadol. It is a potent agonist of the mu-opioid receptor and is used for the treatment of chronic pain. ODT has been the subject of numerous scientific studies due to its potential as a pain reliever and its mechanism of action.

Mechanism of Action

ODT works by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction. ODT has a high affinity for the mu-opioid receptor, which makes it a potent pain reliever.
Biochemical and Physiological Effects
ODT has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can be fatal in high doses. It can also cause constipation, nausea, and vomiting. ODT can lead to the development of tolerance and dependence, which can lead to addiction.

Advantages and Limitations for Lab Experiments

ODT has a number of advantages and limitations for use in laboratory experiments. It is a potent pain reliever that can be used to study the mechanisms of pain and pain relief. However, it is also a controlled substance that requires special handling and storage procedures. It can also be difficult to obtain due to its status as a controlled substance.

Future Directions

There are a number of future directions for research on ODT. One area of research is the development of new pain relievers that are less addictive and have fewer side effects than current opioids. Another area of research is the development of new treatments for opioid addiction that are more effective than current treatments. Finally, there is a need for more research on the long-term effects of ODT use, including the development of tolerance and dependence.

Scientific Research Applications

ODT has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in the treatment of chronic pain, including neuropathic pain, cancer pain, and postoperative pain. ODT has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have less abuse potential than other opioids.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-6-3-9(12(7-11)15-2)8-13-10-4-5-10;/h3,6-7,10,13H,4-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFWXGJVLOIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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